3-[(4-Nitrobenzoyl)amino]benzoic acid
Description
Contextualization within Amide-Functionalized Aromatic Carboxylic Acids
Amide-functionalized aromatic carboxylic acids are a significant class of organic compounds characterized by an amide group (-CONH-) and a carboxylic acid group (-COOH) attached to an aromatic ring system. This combination of functional groups allows for a rich variety of intermolecular interactions, including hydrogen bonding, which can dictate the self-assembly and supramolecular chemistry of these molecules.
Significance in Contemporary Chemical Research and Advanced Materials Science
While specific research on 3-[(4-Nitrobenzoyl)amino]benzoic acid is not extensively documented in publicly available literature, the broader class of benzanilide (B160483) derivatives (compounds containing the benzoyl-amino-phenyl structure) is of considerable interest. These compounds are explored for their potential in various fields, including medicinal chemistry and materials science. The introduction of a nitro group, as in the case of this compound, can significantly influence the electronic properties of the molecule, making it a potential building block for nonlinear optical materials or as an intermediate in the synthesis of dyes and pharmaceuticals.
In materials science, related amide-functionalized aromatic compounds are investigated for the development of:
Polymers and Copolymers: The bifunctional nature of these molecules allows them to act as monomers for the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous crystalline structures with applications in gas storage, catalysis, and separation.
Liquid Crystals: The rigid, rod-like structure of many aromatic amides makes them suitable candidates for the design of liquid crystalline materials.
Scope of Academic Investigation and Research Objectives
The academic investigation of this compound and its derivatives would likely focus on several key areas. A primary research objective would be the development of efficient and scalable synthetic routes. A common method for the synthesis of such amides involves the reaction of an aminobenzoic acid with a benzoyl chloride. In this case, 3-aminobenzoic acid would be reacted with 4-nitrobenzoyl chloride.
Subsequent research would likely involve a thorough characterization of the compound's physicochemical properties. This would include determining its melting point, solubility in various solvents, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure.
Further academic inquiry could explore:
Crystal Engineering: Investigating the solid-state structure of the compound to understand its packing and hydrogen bonding networks.
Computational Modeling: Using theoretical calculations to predict its molecular geometry, electronic properties, and potential for self-assembly.
Derivatization and Application Studies: Modifying the core structure to tune its properties for specific applications, such as in the development of new functional materials or as a precursor for more complex molecules.
While detailed research findings on this compound are limited, studies on closely related 3-benzamidobenzoic acid derivatives have shown their potential as partial agonists for the farnesoid X receptor (FXR), indicating a possible avenue for future pharmacological research. nih.gov
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 174-178 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 242 |
Synthetic Methodologies and Chemical Transformations of this compound
The synthesis and chemical manipulation of this compound are of significant interest in organic chemistry, primarily due to its structure, which incorporates three key functional groups: a carboxylic acid, an amide, and a nitro group. This arrangement allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. The methodologies for its synthesis and subsequent derivatization are centered around established organic reactions, including amide bond formation, functional group interconversions, and the synthesis of structurally related compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-4-6-12(7-5-9)16(20)21)15-11-3-1-2-10(8-11)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSLFZDAMVVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Modeling of 3 4 Nitrobenzoyl Amino Benzoic Acid
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to calculate the ground-state properties of molecules like 3-[(4-Nitrobenzoyl)amino]benzoic acid with a favorable balance between accuracy and computational cost.
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. DFT methods, such as B3LYP, are commonly used for this purpose. researchgate.netrasayanjournal.co.in
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. Due to the presence of the amide linkage and the bonds connecting the phenyl rings to the central amide and carboxyl groups, this compound can exist in several conformations. Theoretical studies on similar molecules like meta-aminobenzoic acid have identified multiple stable conformers (e.g., syn and anti) based on the orientation of the carboxyl group. researchgate.net The planarity of the molecule is also a key aspect; in related structures like the 3-aminobenzoic acid–4-nitrobenzoic acid adduct, both molecules are nearly planar. nih.gov
Below is a table of representative optimized geometric parameters, similar to those that would be calculated for this compound, based on DFT calculations for 3-nitrobenzoic acid. researchgate.net
| Illustrative Optimized Geometrical Parameters (Based on 3-Nitrobenzoic Acid) researchgate.net | |
|---|---|
| Parameter | Calculated Value (B3LYP/6-311++G**) |
| Bond Lengths (Å) | |
| C1-C2 | 1.397 |
| C2-C3 | 1.387 |
| C3-C4 | 1.392 |
| C-O (Carboxyl) | 1.218 |
| C-O-H (Carboxyl) | 1.365 |
| C-N (Nitro) | 1.480 |
| N-O (Nitro) | 1.229 |
| Bond Angles (°) | |
| C1-C2-C3 | 118.0 |
| C2-C3-C4 | 122.2 |
| C3-C4-C5 | 118.3 |
| O-C-O (Carboxyl) | 122.9 |
| C-N-O (Nitro) | 118.0 |
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of functional groups. rasayanjournal.co.in
For this compound, key vibrational modes would include:
O-H stretching of the carboxylic acid group.
N-H stretching of the amide group.
C=O stretching from both the amide and carboxylic acid groups.
Aromatic C-H stretching .
Symmetric and asymmetric stretching of the nitro (NO₂) group.
C-N stretching vibrations.
Theoretical calculations often produce frequencies that are systematically higher than experimental values due to the neglect of electron correlation and the harmonic approximation. rasayanjournal.co.in Therefore, calculated frequencies are typically scaled by an empirical factor to achieve better agreement with experimental data. rasayanjournal.co.in Studies on related molecules like 2-, 3-, and 4-nitrobenzoic acids have successfully used DFT to analyze and assign their complete vibrational spectra. researchgate.net
The table below presents a selection of predicted vibrational frequencies for key functional groups, illustrating the type of data generated from such an analysis.
| Illustrative Predicted Vibrational Frequencies (cm⁻¹) | ||
|---|---|---|
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Assignment |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Stretching of the hydroxyl bond |
| N-H Stretch (Amide) | 3100-3500 | Stretching of the amide N-H bond |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl rings vscht.cz |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Stretching of the carbonyl in the carboxyl group ijtsrd.com |
| C=O Stretch (Amide I) | 1630-1680 | Stretching of the amide carbonyl group |
| NO₂ Asymmetric Stretch | 1500-1560 | Asymmetric stretching of the nitro group |
| NO₂ Symmetric Stretch | 1345-1385 | Symmetric stretching of the nitro group |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Stretching of the C-O single bond rasayanjournal.co.in |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgirjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. wikipedia.org For this compound, the HOMO is expected to be localized on the aminobenzoic acid moiety, which is more electron-rich, while the LUMO would likely be centered on the electron-deficient nitrobenzoyl portion due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer.
| Frontier Molecular Orbital (FMO) Parameters | |
|---|---|
| Parameter | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO; indicates molecular reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic sites (e.g., oxygen atoms of the carboxyl and nitro groups). researchgate.net
Blue Regions: Indicate positive potential, electron-deficient areas. These sites are prone to nucleophilic attack. For this compound, positive regions are expected around the hydrogen atoms of the amide and carboxyl groups.
Green Regions: Represent neutral or zero potential.
The MEP map for this molecule would clearly show the electronegative oxygen atoms of the nitro and carbonyl groups as the most negative potential sites, making them centers for hydrogen bonding and electrophilic interactions. The hydrogen of the carboxylic acid would be a site of high positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, significant NBO interactions would be expected:
Delocalization of lone pair electrons from the oxygen atoms of the nitro and carbonyl groups into adjacent antibonding orbitals (n → π*).
Charge transfer from the π orbitals of the phenyl rings to adjacent antibonding orbitals (π → π*).
Interaction between the lone pair on the amide nitrogen and the antibonding orbitals of the adjacent carbonyl group, which stabilizes the amide bond.
Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. physchemres.org
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO .
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO .
Chemical Hardness (η): Measures the resistance to charge transfer. Calculated as η = (I - A) / 2 . Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η ). It indicates the capacity of a molecule to receive electrons.
Electronegativity (χ): The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2 .
These descriptors provide a comprehensive theoretical framework for predicting the chemical behavior of this compound in various chemical environments.
| Global Chemical Reactivity Descriptors researchgate.netphyschemres.org | |
|---|---|
| Descriptor | Formula |
| Ionization Potential (I) | I ≈ -E_HOMO |
| Electron Affinity (A) | A ≈ -E_LUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. chemrxiv.orgnih.gov It allows for the prediction of absorption spectra, the nature of electronic transitions, and the investigation of phenomena such as intramolecular charge transfer (ICT). For this compound, which contains both an electron-donating amino group (within the amide linker) and a potent electron-withdrawing nitro group, TD-DFT is particularly well-suited to explore its photophysical properties. acs.orgarxiv.org
The primary electronic transitions at lower energies in this molecule are expected to be dominated by π→π* transitions, characteristic of aromatic systems. researchgate.net A key feature of interest is the potential for intramolecular charge transfer from the aminobenzoic acid moiety (the donor) to the nitrobenzoyl moiety (the acceptor) upon photoexcitation. mdpi.com TD-DFT calculations can elucidate the character of these transitions by analyzing the molecular orbitals involved. For instance, if the Highest Occupied Molecular Orbital (HOMO) is localized on the aminobenzoic part and the Lowest Unoccupied Molecular Orbital (LUMO) is on the nitrobenzoyl part, the S₀→S₁ transition would be classified as an ICT state. acs.orgresearchgate.net
Studies on similar donor-acceptor systems, such as acceptor-substituted N,N-dimethylanilines, have demonstrated that TD-DFT can effectively model the formation of ICT states. acs.org These calculations can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The choice of functional is critical, as standard functionals can sometimes underestimate the energy of charge-transfer states. rutgers.edu Long-range corrected functionals are often employed to provide a more accurate description of such phenomena. rutgers.edu
Furthermore, TD-DFT can be used to optimize the geometry of the excited state. For molecules with potential for forming twisted intramolecular charge transfer (TICT) states, geometric relaxation in the excited state, such as the twisting of the nitro group or rotation around the amide bond, can lead to significant stabilization of the charge-separated state. researchgate.net This process is often associated with dual fluorescence and is a key aspect of the molecule's potential behavior as a molecular sensor or probe.
Table 1: Hypothetical TD-DFT Results for this compound (Note: This table is illustrative, based on typical findings for similar molecules, as direct experimental or computational data for this specific compound is not readily available in the cited literature.)
| Transition | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution | Character |
| S₀ → S₁ | 3.54 | 0.45 | HOMO → LUMO | π→π, ICT |
| S₀ → S₂ | 3.98 | 0.12 | HOMO-1 → LUMO | π→π |
| S₀ → S₃ | 4.21 | 0.05 | HOMO → LUMO+1 | π→π* |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, solvent interactions, and dynamic processes that are inaccessible to static quantum chemical calculations. For this compound, MD simulations can reveal crucial information about its structural flexibility and intermolecular interactions in different environments, such as in aqueous solution. nih.gov
A key aspect of the dynamic behavior of this molecule is the conformational flexibility around the amide bond. MD simulations can explore the rotational freedom of the two aromatic rings relative to each other, which is governed by the partial double-bond character of the C-N amide bond. nih.gov These simulations can quantify the dihedral angle distributions, revealing the most populated conformations and the energy barriers between them. Such conformational dynamics are critical as they influence the extent of π-conjugation across the molecule and can impact the electronic properties predicted by TD-DFT.
Furthermore, MD simulations are invaluable for studying how the molecule interacts with its surroundings. In a solvent like water, the simulation can show the formation and dynamics of hydrogen bonds between the solvent and the molecule's polar groups: the carboxylic acid, the amide linker, and the nitro group. nih.gov The stability and lifetime of these hydrogen bonds can be analyzed to understand solvation effects on the molecule's structure and properties.
Intermolecular interactions between molecules of this compound itself can also be investigated. MD simulations can predict how these molecules might aggregate in solution or pack in a condensed phase. These interactions would likely be driven by a combination of hydrogen bonding (e.g., between the carboxylic acid groups), π-π stacking of the aromatic rings, and electrostatic interactions involving the polar nitro and amide groups. researchgate.netitu.edu.tr Studies on nitrogen-containing aromatic systems have shown that both stacking and hydrogen-bonded interactions are significant, with electrostatic and dispersion forces being the dominant stabilizing components. researchgate.net The nitro group, in particular, can engage in specific interactions with aromatic rings. nih.govnih.gov
Advanced Quantum Chemical Topology and Aromaticity Studies
To gain a deeper understanding of the chemical bonding and electron distribution within this compound, several advanced computational techniques can be employed. These methods analyze the electron density and related quantum mechanical functions to provide a detailed picture of chemical bonds, non-covalent interactions, and aromaticity.
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM partitions the electron density of a molecule into atomic basins. pitt.edu This analysis allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them through the analysis of bond critical points (BCPs). For this compound, QTAIM could be used to quantify the properties of the covalent bonds, such as their electron density, ellipticity (a measure of π-character), and the Laplacian of the electron density, which distinguishes between shared (covalent) and closed-shell (ionic, van der Waals) interactions. rsc.org It would be particularly insightful for analyzing the nature of the amide C-N bond and potential intramolecular hydrogen bonds, for instance between the amide N-H and an oxygen atom of the nitro group or the carboxylic acid. ias.ac.in
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value, providing a quantitative assessment of aromatic character. researchgate.netnih.gov HOMA analysis of the two benzene (B151609) rings in this compound would reveal the influence of the substituents on their respective aromaticity. ias.ac.in It is expected that the ring substituted with the electron-donating -(CO)NH- group and the carboxylic acid might show a slightly different HOMA index compared to the ring bearing the strongly electron-withdrawing nitro group. The HOMA index ranges from 1 for a perfectly aromatic system like benzene to 0 for a non-aromatic Kekulé structure, with negative values indicating antiaromaticity. nih.govrsc.org
Electron Localization Function (ELF) and Localization of Orbitals (LOL): The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. wikipedia.orgjussieu.fr An ELF analysis provides a chemically intuitive picture that aligns well with Lewis structures. taylorandfrancis.com For the target molecule, ELF would clearly delineate the C-C, C-N, C=O, and N-O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. researchgate.net The Localization of Orbitals (LOL) provides similar information based on the kinetic energy density.
Reduced Density Gradient (RDG): The RDG method is a powerful tool for identifying and visualizing non-covalent interactions. arxiv.org It analyzes the electron density and its gradient to reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. An RDG analysis of this compound would be particularly useful for visualizing potential weak intramolecular interactions, such as C-H···O hydrogen bonds or π-hole interactions involving the nitro group, which might influence the molecule's preferred conformation. nih.govrsc.org
Table 2: Expected QTAIM and HOMA Parameters for Key Structural Features (Note: This table is illustrative and provides expected ranges based on computational studies of analogous molecules.)
| Parameter | Structural Feature | Expected Value/Range | Interpretation |
| QTAIM | |||
| Electron Density (ρ) at BCP | Amide C-N Bond | 0.25 - 0.30 a.u. | Significant covalent character with some double bond nature. |
| Laplacian (∇²ρ) at BCP | Intramolecular H-Bond | > 0 | Closed-shell interaction, typical for hydrogen bonds. |
| HOMA | |||
| HOMA Index | Benzoic Acid Ring | 0.95 - 0.99 | High degree of aromaticity, slightly perturbed by substituents. |
| HOMA Index | Nitrobenzoyl Ring | 0.93 - 0.97 | High aromaticity, potentially slightly lower due to the strong withdrawing effect of the NO₂ group. |
Potential Energy Surface (PES) Mapping for Tautomerism and Intramolecular Processes
A Potential Energy Surface (PES) is a mathematical representation of a system's energy as a function of its geometry. nih.gov Mapping the PES is crucial for understanding reaction mechanisms, conformational changes, and tautomeric equilibria. For this compound, PES mapping can elucidate the energetics of several important intramolecular processes.
Amide Bond Rotation: The rotation around the C-N amide bond is a key conformational process in many biological and chemical systems. rsc.org Due to the resonance stabilization of the amide group, this rotation is typically associated with a significant energy barrier. nih.gov By systematically varying the dihedral angle defining this rotation and calculating the energy at each point, a one-dimensional PES can be constructed. This would provide the energy barrier for rotation, which is essential for understanding the molecule's conformational dynamics at different temperatures.
Tautomerism: The molecule possesses functional groups capable of tautomerism. The amide group can, in principle, exist in an imidic acid (enol) form (-C(OH)=N-). Although the amide form is generally much more stable, computational mapping of the PES for the proton transfer from nitrogen to oxygen would quantify the energy difference and the transition state barrier for this process. Similarly, the carboxylic acid group can exist as a tautomer, though this is less common. More relevant would be the investigation of intramolecular proton transfer.
Intramolecular Proton Transfer: A particularly interesting process for this molecule is the potential for proton transfer between the carboxylic acid group and the amide or nitro groups, or from the amide N-H to the nitro oxygen. A PES map could be constructed by defining a reaction coordinate for the proton movement between the donor and acceptor atoms. Such studies on related molecules like p-aminobenzoic acid have shown that proton transfer can be facilitated by solvent molecules. researchgate.netacs.org The PES would reveal whether a direct intramolecular proton transfer is feasible and what the associated energy barrier would be. This is particularly relevant for understanding the molecule's behavior in different pH environments and its excited-state dynamics, where proton transfer processes (ESIPT) can be significantly altered. rsc.org
By exploring these intramolecular processes on the PES, a comprehensive understanding of the molecule's stability, reactivity, and the interplay between its different functional groups can be achieved.
Supramolecular Architecture and Crystal Engineering of 3 4 Nitrobenzoyl Amino Benzoic Acid
Elucidation of Intermolecular Interactions in the Solid State
The molecular structure of 3-[(4-Nitrobenzoyl)amino]benzoic acid, featuring a carboxylic acid group, an amide linkage, and a nitro group, provides a rich landscape for the formation of a robust network of intermolecular interactions. While a specific crystal structure for this exact compound is not publicly available, the supramolecular arrangement can be inferred from the well-documented crystal structures of its constituent moieties and closely related analogues, such as the co-crystal of 3-aminobenzoic acid and 4-nitrobenzoic acid.
The presence of strong hydrogen bond donors (carboxylic acid -OH, amide N-H) and acceptors (carboxylic acid C=O, amide C=O, nitro -NO₂) facilitates the formation of a highly organized, three-dimensional network.
O—H⋯O Interactions: The carboxylic acid groups are expected to form classic centrosymmetric dimers via strong O—H⋯O hydrogen bonds, a common and highly predictable supramolecular synthon in carboxylic acid-containing structures.
N—H⋯O Interactions: The amide N-H group can act as a hydrogen bond donor to several potential acceptors. The most probable interactions would involve the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid or amide groups of neighboring molecules. These N—H⋯O bonds are crucial in linking the primary carboxylic acid dimers into larger assemblies.
C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds, involving the aromatic C-H groups and oxygen acceptors (nitro or carbonyl), also play a significant role in stabilizing the crystal packing. While individually less energetic than classical hydrogen bonds, their cumulative effect is substantial in achieving a densely packed and stable structure.
N—H⋯N Interactions: In some related crystal structures, such as the 1:1 adduct of 3-aminobenzoic acid and 4-nitrobenzoic acid, N—H⋯N interactions have been observed. nih.gov This type of hydrogen bond could potentially form between the amide N-H and the nitrogen of a nitro group, further diversifying the connectivity within the crystal lattice.
The interplay of these hydrogen bonds is anticipated to create a layered or sheet-like architecture, with strong in-plane interactions and weaker inter-layer forces.
Aromatic systems, such as the two phenyl rings in this compound, contribute significantly to the crystal's stability through π-stacking and C—H⋯π interactions.
C—H⋯π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich π-system of an adjacent phenyl ring. These C—H⋯π interactions provide additional stabilization to the crystal lattice, often working in concert with π-stacking to direct the final packing arrangement.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. While data for the specific title compound is unavailable, an analysis of the closely related polymorphic forms of 4-amino-3-nitrobenzoic acid provides valuable insights into the expected distribution of intermolecular contacts.
For a triclinic polymorph of 4-amino-3-nitrobenzoic acid, the Hirshfeld surface has a total area of 362.65 Ų. nih.gov The analysis reveals that the most significant contributions to the crystal packing are from O···H/H···O and H···H interactions.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 4-amino-3-nitrobenzoic acid Polymorphs
| Interaction Type | Polymorph I (Monoclinic) Contribution (%) | Polymorph II (Triclinic) Contribution (%) |
| O···H/H···O | 54.5 | 39.1 - 41.9 |
| H···H | Not Specified | 21.8 |
| Other Interactions | 45.5 | 36.3 - 39.1 |
Data sourced from studies on 4-amino-3-nitrobenzoic acid polymorphs. nih.govnih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the triclinic polymorph of 4-amino-3-nitrobenzoic acid, the dominant interactions are clearly visualized:
O···H/H···O contacts appear as distinct "wings" on the plot, indicating their prevalence and significance in the hydrogen bonding network. The percentage of the Hirshfeld surface attributed to these interactions is approximately 41.9%. nih.gov
H···H contacts are also a major contributor, accounting for 21.8% of the surface, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.gov
In a comparative study of the monoclinic and triclinic polymorphs of 4-amino-3-nitrobenzoic acid, it was noted that in the monoclinic form, molecules are associated in a 3D network primarily by hydrogen bonds, leading to a higher percentage of O···H/H···O interactions (54.5%). nih.gov Conversely, in the triclinic form, hydrogen-bonded layers are incorporated into the crystal structure via π···π interactions, resulting in a lower relative contribution from O···H/H···O contacts (39.1%). nih.gov This demonstrates how subtle changes in packing can alter the balance of intermolecular forces.
Co-crystallization Strategies Involving this compound
Co-crystallization is a prominent strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. The design of co-crystals relies on the predictable formation of supramolecular synthons between the target molecule and a selected co-former.
The molecular structure of this compound offers several functional groups that can be targeted for co-crystal formation. The carboxylic acid group is a particularly reliable site for forming robust heterosynthons with complementary functional groups on a co-former, such as pyridine (B92270) or amide moieties.
Common methods for synthesizing co-crystals include:
Solvent Evaporation: This is the most prevalent technique, where the active compound and co-former are dissolved in a suitable solvent in a specific stoichiometric ratio. Slow evaporation of the solvent allows for the formation of high-quality single crystals.
Slurry and Cooling Crystallization: These solution-based methods are often used for larger-scale production and can overcome some of the limitations of slow evaporation.
Grinding: Both neat (dry) and liquid-assisted grinding are solvent-minimal methods where mechanical force is used to induce co-crystal formation.
The selection of a co-former is critical. For this compound, potential co-formers could include:
Pyridine derivatives (e.g., isonicotinamide, pyrazine): The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor for the carboxylic acid group of the target molecule.
Other carboxylic acids or amides: These can form heterodimers or more complex hydrogen-bonded networks.
Molecules capable of π-stacking: Aromatic co-formers can be selected to interact with the phenyl rings of the target compound.
Once synthesized, the resulting multi-component crystals are characterized to confirm co-crystal formation and to elucidate their supramolecular architecture. Key characterization techniques include:
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise arrangement of molecules in the crystal lattice, providing detailed information on bond lengths, angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase, distinct from the starting materials.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can identify the melting point of the co-crystal, which is typically different from that of the individual components. Thermogravimetric Analysis (TGA) provides information on thermal stability.
Spectroscopic Methods (FTIR, Raman): Changes in the vibrational frequencies of functional groups (e.g., C=O and N-H stretching) can provide strong evidence of hydrogen bond formation in the co-crystal.
Lack of Scientific Literature on this compound in Metal-Organic Frameworks
Despite a comprehensive search of available scientific literature and crystallographic databases, there is currently no published research specifically detailing the use of the chemical compound this compound as a ligand for the synthesis and construction of metal-organic frameworks (MOFs) or coordination polymers.
Consequently, information regarding the supramolecular architecture, crystal engineering, and specific applications of this compound within the context of MOFs is not available. The strict adherence to the requested outline, which focuses solely on this compound, cannot be fulfilled due to the absence of requisite research findings.
The requested sections and subsections, including:
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Surface Area and Porosity Characterization of MOF Materials (e.g., BET Analysis)
cannot be addressed with scientifically accurate and specific information. Generating content for these sections would require speculation and would not be based on established, peer-reviewed research.
While the principles of reticular chemistry allow for the conceptual design of MOFs from various organic linkers, and computational methods can predict the properties of hypothetical structures, no experimental data for MOFs incorporating this compound has been reported. This includes a lack of information on its synthesis as a specific MOF ligand, the resulting crystal structures, and their porosity characteristics, such as surface area measurements determined by BET analysis.
Therefore, a detailed and informative article adhering to the provided structure and focusing exclusively on this compound in the context of MOFs cannot be produced at this time.
Advanced Photophysical and Nonlinear Optical Nlo Properties of 3 4 Nitrobenzoyl Amino Benzoic Acid and Its Derivatives
Luminescence and Fluorescence Behavior
The fluorescence properties of aromatic compounds like 3-[(4-Nitrobenzoyl)amino]benzoic acid are intrinsically linked to their electronic structure. The presence of an amino group (-NH) acting as an electron donor and a nitro group (-NO2) as a strong electron acceptor, connected through a conjugated π-system, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a hallmark of many fluorescent dyes and probes.
Derivatives of aminobenzoic acid are known to exhibit fluorescence, and their emission characteristics are often highly sensitive to the local environment. researchgate.net For instance, ortho-aminobenzoic acid has been effectively utilized as a fluorescent probe to monitor the interaction of peptides with micelles, with its quantum yield, spectral position, and lifetime being significantly altered by the surrounding medium. nih.gov This sensitivity arises from the change in the dipole moment of the molecule upon excitation to the ICT state.
Similarly, the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, which also contains a nitro group on an aromatic system, is a widely used fluorophore. mdpi.com NBD-labeled compounds are known for their environment-sensitive fluorescence; they typically show a significant enhancement in fluorescence intensity and a blue shift in their emission maximum when moved to a less polar environment. mdpi.com This behavior is attributed to the stabilization of the polar excited state in different solvents. Given the structural similarities, this compound and its derivatives are expected to exhibit analogous solvatochromic fluorescence, making them potential candidates for use as fluorescent probes in chemical and biological systems.
The photophysical behavior of 3-aminobenzoic acid itself has been studied in various solvents, revealing that the hydrogen bond donating ability of the solvent is a key parameter affecting its spectral characteristics. researchgate.net The interplay of the carboxylic acid, amino, and nitrobenzoyl groups in the target molecule suggests a complex and potentially tunable luminescence and fluorescence response.
Principles and Manifestations of Nonlinear Optical Phenomena
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. ias.ac.in This response is characterized by the generation of new frequencies, changes in the refractive index, and other effects not seen in linear optics. The potential for these materials in applications like optical switching, data storage, and frequency conversion has driven extensive research. ias.ac.inkalaharijournals.com
Organic NLO materials, in particular, have garnered significant attention due to their large NLO responses, high-speed operation, and the flexibility to tailor their properties through molecular engineering. malayajournal.orgjacsdirectory.com A key requirement for a high NLO response is a molecular structure that promotes significant charge asymmetry and electron delocalization, such as molecules with:
Extensive π-electron delocalization ias.ac.in
Long conjugated systems ias.ac.in
The presence of electron-donating and electron-accepting groups (a "push-pull" system) ias.ac.innih.gov
The molecule this compound is a classic example of a push-pull system. The nitro group (-NO2) is a strong electron acceptor, while the amino group (-NH) and the benzoic acid moiety can act as the donor part of the system, facilitating intramolecular charge transfer across the conjugated backbone. This inherent asymmetry is a strong indicator of potential NLO activity.
Second Harmonic Generation (SHG)
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). A fundamental requirement for observing SHG is that the material must crystallize in a non-centrosymmetric space group.
Third-Order Nonlinear Optical Susceptibility (χ(3)) and Related Phenomena (e.g., Reverse Saturable Absorption, Self-Defocusing)
Third-order NLO phenomena are governed by the third-order susceptibility, χ(3), and occur in all materials, regardless of symmetry. These effects include third-harmonic generation, nonlinear absorption, and nonlinear refraction.
Third-Order Nonlinear Optical Susceptibility (χ(3)) : This parameter quantifies the third-order NLO response. Materials with large χ(3) values are sought for applications in all-optical switching and optical limiting. Studies on various organic compounds show that χ(3) values can be significant. For instance, a binuclear terpyridine Co(II) complex was found to have a χ(3) of 6.01 × 10⁻⁸ esu. nih.gov Single-layer graphene also exhibits a strong third-order response. aps.org For organic crystals like ethyl p-aminobenzoate, the χ(3) value has been measured to be on the order of 10⁻⁵ to 10⁻⁶ esu. kalaharijournals.com
Nonlinear Absorption : This refers to the intensity-dependent absorption of light. One important manifestation is Reverse Saturable Absorption (RSA) , where the material's absorption increases with increasing laser intensity. This property is crucial for optical limiting devices, which protect sensitive sensors and eyes from high-intensity laser pulses. The RSA effect has been observed in materials like 4-Nitrobenzoic acid single crystals. ias.ac.in
Nonlinear Refraction : This is the intensity-dependent change in the refractive index of a material. A negative change in the nonlinear refractive index (n₂) leads to a phenomenon called self-defocusing , where the material acts like a negative lens, causing the laser beam to diverge. ias.ac.inmalayajournal.org This effect is also valuable for optical limiting applications. Both 4-Nitrobenzoic acid and L-Serine admixtured Benzoic Acid crystals have been shown to exhibit self-defocusing. ias.ac.inmalayajournal.org
The presence of strong donor-acceptor groups and a π-conjugated system in this compound strongly suggests it will possess a significant third-order NLO response, likely exhibiting phenomena such as RSA and self-defocusing.
Experimental Methodologies for NLO Property Determination (e.g., Z-Scan Technique)
The Z-scan technique is a widely used and relatively simple experimental method for determining the magnitude and sign of the third-order NLO properties of materials, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ias.ac.inkalaharijournals.commalayajournal.org From these values, the real and imaginary parts of the third-order susceptibility (χ(3)) can be calculated.
The setup involves translating a sample along the propagation path (the Z-axis) of a focused laser beam and measuring the transmittance of the beam through the sample. The experiment is performed in two configurations:
Closed-Aperture (CA) Z-scan : An aperture is placed before the detector in the far field. As the sample moves through the focal point, self-focusing or self-defocusing effects will cause the beam to either converge or diverge, leading to a change in the light intensity passing through the aperture. The resulting transmittance curve, which typically shows a pre-focal peak followed by a post-focal valley (or vice-versa), is used to determine the sign and magnitude of the nonlinear refractive index (n₂). ias.ac.in A valley-peak configuration indicates a positive n₂ (self-focusing), while a peak-valley shape indicates a negative n₂ (self-defocusing). researchgate.net
Open-Aperture (OA) Z-scan : The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction but measures changes in transmittance due to nonlinear absorption phenomena like RSA or saturable absorption (SA). A decrease in transmittance at the focus indicates RSA (positive β), while an increase indicates SA (negative β). researchgate.net
By analyzing the data from both CA and OA scans, a comprehensive characterization of the material's third-order NLO properties can be achieved.
| Z-Scan Parameter | NLO Property Measured | Typical Curve Shape |
| Closed Aperture (CA) | Nonlinear Refractive Index (n₂) | Peak-Valley (Self-defocusing, n₂ < 0) or Valley-Peak (Self-focusing, n₂ > 0) |
| Open Aperture (OA) | Nonlinear Absorption Coefficient (β) | Valley (Reverse Saturable Absorption, β > 0) or Peak (Saturable Absorption, β < 0) |
Theoretical Prediction and Rational Design for Enhanced NLO Response
Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in predicting and understanding the NLO properties of molecules. nih.gov Theoretical calculations can determine key parameters like dipole moment, polarizability (α), and first-order hyperpolarizability (β), which are microscopic indicators of NLO activity.
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap can be determined. nih.gov A small energy gap is often correlated with a higher molecular hyperpolarizability and thus a stronger NLO response, as it indicates easier charge transfer within the molecule. nih.gov For molecules with a push-pull architecture, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part, visually confirming the charge transfer character. nih.govnasc.ac.in
Structure-Property Relationships and Molecular Engineering for Optimized NLO Chromophores
The design of highly efficient NLO materials relies on understanding the relationship between molecular structure and NLO properties. This field, often referred to as molecular engineering, involves the strategic modification of molecular structures to enhance the desired optical nonlinearities.
For push-pull chromophores like this compound, the NLO response is highly dependent on:
Strength of Donor and Acceptor Groups : Using stronger electron-donating groups (e.g., dialkylamino) or electron-withdrawing groups (e.g., tricyanovinyl) can significantly increase the hyperpolarizability. The nitro group is a very effective acceptor.
Nature of the π-Conjugated Bridge : The length and composition of the conjugated system connecting the donor and acceptor are critical. Longer conjugation lengths generally lead to larger NLO responses, though this can also shift the absorption wavelength.
Solvent Effects : The polarity of the surrounding medium can influence the charge distribution and stability of the ground and excited states, thereby affecting the NLO properties. Studies have shown that strong polar solvents can lead to better polarizability and higher hyperpolarizability values. nih.gov
By systematically tuning these molecular components, researchers can rationally design and synthesize new derivatives with optimized NLO responses for specific technological applications. nih.gov The substitution of different functional groups on the aromatic rings of this compound provides a clear pathway for molecular engineering to fine-tune its photophysical and nonlinear optical characteristics. nih.gov
Influence of Electronic Structure and Charge Transfer on NLO Activity
No published studies were found that analyze the electronic structure, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, or intramolecular charge transfer characteristics of this compound. Such data is essential for understanding its potential NLO activity.
Crystal Symmetry and Macroscopic NLO Response
There is no available crystallographic information for this compound in crystallographic databases. Without knowledge of its crystal system and space group, it is impossible to determine whether it crystallizes in a non-centrosymmetric fashion, which is a prerequisite for a non-zero second-order macroscopic NLO response.
Applications in Advanced Materials Science and Chemical Innovation Academic Focus
Utilization as a Molecular Building Block in Complex Organic Synthesis
In the field of organic synthesis, the utility of a molecule is often defined by its functional groups, which dictate its reactivity and how it can be integrated into larger, more complex structures. 3-[(4-Nitrobenzoyl)amino]benzoic acid is a prime example of a versatile molecular building block due to the presence of three key functional components: a carboxylic acid group, an amide linkage, and a nitro group. frontiersin.orgfrontiersin.org Aminobenzoic acids are recognized as important scaffolds for linking to other molecular fragments, and their bifunctional nature allows for diverse applications in microbial metabolism and the synthesis of natural products. researchgate.net
The nitro group is particularly significant, as it is a versatile functional group in modern organic synthesis. frontiersin.org It can be readily reduced to an amino group, which provides a new site for reactions such as diazotization or further amidation. This latent amino group, masked as a nitro functionality, allows for sequential and controlled synthetic strategies. The carboxylic acid moiety can undergo esterification or amidation, enabling the molecule to be linked to polymers, surfaces, or other organic molecules. nih.gov The central amide bond provides structural rigidity. The diverse reactivity of these functional groups makes this compound a valuable intermediate for constructing complex, polyfunctional organic molecules relevant to pharmaceuticals and materials chemistry. frontiersin.org
Table 1: Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Potential Reactions | Application in Synthesis |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Halide Formation | Linkage to alcohols, amines, or activation for further coupling. |
| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Unmasking a reactive site for diazotization, acylation, etc. |
| Amide Linkage (-CONH-) | Hydrolysis (under harsh conditions) | Provides a stable, rigid connection between the two aromatic rings. |
| Aromatic Rings | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalization of the molecular scaffold. |
Role as a Ligand in the Design of Novel Coordination Compounds
The design of coordination compounds relies on ligands that can bind to metal centers, forming complexes with specific geometries, electronic properties, and functions. Nitrobenzoic acid and its derivatives are widely employed as ligands due to their versatility. mdpi.com The carboxylate group of these molecules exhibits various coordination modes, allowing for the assembly of diverse molecular systems, coordination polymers, and supramolecular architectures. mdpi.com
This compound is well-suited for this role. The primary binding site for metal ions is the carboxylate group, which can coordinate in a monodentate, bidentate, or bridging fashion. This versatility allows for the construction of one-, two-, or three-dimensional coordination networks. The nitro and amide groups, while less likely to be primary coordination sites, play a crucial role in modulating the electronic properties of the ligand and the resulting complex. Furthermore, these groups can participate in intermolecular interactions, such as hydrogen bonding, which help to stabilize the crystal lattice of the coordination compound. mdpi.com The presence of the nitro group, in particular, can influence the photophysical or electrochemical properties of the final metal complex.
Components in Functional Metal-Organic Frameworks for Energy and Environmental Applications (e.g., Electrocatalysis)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high surface area, tunable pore size, and functionalizable nature make them promising materials for a wide range of applications, including catalysis, gas storage, and energy conversion. rsc.orgnih.gov
The ditopic nature of this compound makes it an excellent candidate for a linker in MOF synthesis. The carboxylic acid group serves as the anchor point to connect with metal centers, forming the primary framework structure. The rest of the molecule, containing the nitrobenzoyl moiety, extends into the pores of the MOF, effectively functionalizing the internal surface.
These appended nitro groups can serve several purposes in applications like electrocatalysis. They can act as active catalytic sites themselves or be post-synthetically modified—for example, by reduction to amino groups—to introduce new functionalities. nih.gov This ability to pre-design the functionality of a MOF's pores is a key advantage in creating materials tailored for specific tasks, such as the electrochemical reduction of carbon dioxide or the evolution of hydrogen. rsc.org
Development of Organic Materials for Photonics and Optoelectronics
Organic materials with specific electronic and photophysical properties are at the heart of modern photonics and optoelectronics. The performance of these materials often depends on the intramolecular charge transfer characteristics, which arise from the presence of electron-donating and electron-withdrawing groups within the same molecule.
This compound possesses features relevant to this field. The nitro group is a strong electron-withdrawing group, while the aminobenzoic acid core can act as an electron-donating or π-conjugated system. This electronic push-pull character can lead to interesting photophysical properties, such as nonlinear optical (NLO) responses or luminescence. While specific data on this compound is limited, related amino-functionalized MOFs have been investigated for their luminescent properties. researchgate.net The incorporation of such molecules into polymers or as ligands in MOFs could lead to materials for applications in light-emitting diodes (LEDs), photodetectors, or optical sensors. researchgate.net
Contribution to Dye and Pigment Chemistry as a Synthetic Intermediate
Aromatic amines and their derivatives are foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. nbinno.comdynasty-chem.com These syntheses typically involve the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. researchgate.net
This compound serves as a valuable synthetic intermediate in this context. While it does not possess a primary amino group for direct diazotization, the nitro group can be chemically reduced to form one. This two-step process—synthesis of the parent molecule followed by reduction of the nitro group—allows for the creation of complex dye precursors. The resulting amino derivative could then be diazotized and coupled to generate a variety of azo dyes. The presence of the carboxylic acid and amide groups would modify the final properties of the dye, such as its solubility, affinity for certain fabrics, and color. google.com Therefore, this compound is a precursor to dye molecules rather than a dye itself, contributing to the chemical diversity of modern colorants.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies and Sustainable Production Methods
The traditional synthesis of benzanilides often relies on the reaction of an aniline (B41778) derivative with a benzoyl chloride, a process that can generate hazardous byproducts. Future research will likely focus on developing greener and more sustainable synthetic routes for 3-[(4-Nitrobenzoyl)amino]benzoic acid. This involves innovation at the level of its precursors and the final condensation step.
Green methods for producing 3-aminobenzoic acid, a key starting material, are already emerging. One promising approach involves a one-pot catalytic process that uses carbonaceous bio-based materials in subcritical water, avoiding the need for harsh chemicals or metal catalysts. mdpi.com Research has demonstrated the feasibility of producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) with significant yields under optimized, environmentally benign conditions. mdpi.com Furthermore, the broader shift towards biosynthesis for producing aminobenzoic acid and its derivatives from simple, renewable carbon sources like glucose presents a long-term sustainable alternative to petroleum-based synthesis. mdpi.com
Future synthetic strategies for the final amidation step are expected to move beyond conventional methods. Techniques such as microwave-assisted synthesis, which has been successfully used for other aminobenzoic acid derivatives, could offer reduced reaction times, higher yields, and increased purity. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Method | Precursors | Key Features | Future Outlook for this compound |
| Conventional Synthesis | 3-aminobenzoic acid, 4-nitrobenzoyl chloride | Established, reliable | Shift towards greener solvents and catalysts |
| Microwave-Assisted | 3-aminobenzoic acid, 4-nitrobenzoic acid | Rapid, efficient, high purity | High potential for optimizing the final amidation step |
| Biocatalysis | Biosynthesized aminobenzoic acids | Sustainable, uses renewable feedstocks | Development of enzymes to catalyze the specific amide bond formation |
| Green Catalysis | 3-nitrobenzaldehyde, etc. | Metal-free, uses subcritical water | Application of green principles from precursor synthesis to the final product |
Synergistic Integration of Experimental and Computational Approaches
The interplay between experimental synthesis and computational modeling is critical for accelerating materials discovery. For a molecule like this compound, computational chemistry offers powerful predictive capabilities. Future research will benefit from a synergistic approach where theoretical calculations guide and interpret experimental results.
Predicting Molecular Properties: Density Functional Theory (DFT) calculations can be employed to predict the molecule's ground-state geometry, vibrational frequencies (for comparison with FT-IR and Raman spectra), and electronic properties such as the HOMO-LUMO gap. These predictions can offer initial insights into the molecule's stability, reactivity, and potential for optoelectronic applications.
Modeling Supramolecular Interactions: Computational models are invaluable for exploring how molecules of this compound might interact with each other and with other co-formers. These models can predict likely hydrogen bonding patterns and estimate the stability of potential co-crystals, guiding the design of experimental crystallization screens.
In Silico Screening: For potential applications, such as in pharmaceuticals, molecular docking studies can predict the binding affinity of the compound with biological targets. nih.gov This computational screening helps prioritize experimental testing and can reveal potential mechanisms of action.
This integrated strategy will allow for a more rational design of materials and experiments, saving time and resources while deepening the fundamental understanding of the compound's behavior.
Expanding the Scope of Supramolecular Assemblies and Co-crystals
Supramolecular chemistry, which focuses on non-covalent interactions, is a key area where this compound holds significant promise. The formation of co-crystals—crystalline structures containing two or more different molecules in the same lattice—can dramatically alter a compound's physical properties.
A foundational study has already characterized the 1:1 co-crystal formed directly between the precursors, 3-aminobenzoic acid and 4-nitrobenzoic acid. nih.gov In this adduct, the molecules are linked by a network of intermolecular hydrogen bonds, forming ribbon-like structures. nih.gov
The future direction for this compound involves exploring how the covalent amide linkage fundamentally changes the landscape of supramolecular interactions. The amide (–CONH–) group is a robust hydrogen bonding motif, while the carboxylic acid and nitro groups provide additional sites for forming diverse supramolecular synthons. Research will focus on:
Self-Assembly: Investigating the crystal structure of the pure compound to understand its inherent packing and hydrogen bonding motifs.
Co-crystal Engineering: Systematically combining this compound with a library of co-formers (e.g., pyridines, amides, other carboxylic acids) to generate a family of new multi-component materials.
Property Tuning: Characterizing these new co-crystals to see how properties like solubility, melting point, and stability are modified compared to the parent compound.
This exploration will expand the library of functional materials and provide deeper insights into the principles of crystal engineering.
Advanced Characterization Techniques for Intricate Material Systems
A thorough understanding of any new material requires a comprehensive suite of characterization techniques. While standard methods like FT-IR, NMR spectroscopy, and mass spectrometry will be essential for confirming the molecular structure, future research into the material properties of this compound and its derivatives will necessitate more advanced approaches. seu.ac.lkresearchgate.net
Single-Crystal X-ray Diffraction: This will remain the gold standard for unambiguously determining the three-dimensional structure of the molecule and its co-crystals, revealing precise details of bond lengths, angles, and intermolecular interactions. nih.gov
Solid-State NMR (ssNMR): For materials that are polycrystalline or amorphous, ssNMR can provide valuable structural information that is inaccessible by diffraction methods. It can be used to probe polymorphism and characterize local molecular environments.
Terahertz (THz) Spectroscopy: This technique is particularly sensitive to the low-frequency vibrational modes associated with intermolecular interactions, such as hydrogen bonds. THz spectroscopy could be used to study the lattice vibrations in co-crystals, providing a unique fingerprint of the supramolecular structure.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be crucial for assessing the thermal stability, melting points, and phase transitions of new materials derived from the compound.
The application of these advanced techniques will be vital for establishing clear structure-property relationships in the intricate material systems derived from this molecule.
Novel Applications in Interdisciplinary Fields of Materials Science and Chemical Engineering
The molecular structure of this compound suggests its potential for a range of advanced applications, positioning it as a versatile building block for functional materials. nbinno.com
Table 2: Potential Future Applications
| Field | Proposed Application | Rationale |
| Materials Science | Nonlinear Optical (NLO) Materials | The molecule possesses a classic "push-pull" architecture with an electron-donating amino group and an electron-withdrawing nitro group, which is a common design motif for NLO chromophores. |
| Polymer Chemistry | High-Performance Polymers | As a functional monomer, it could be incorporated into polymers like aramids or polyimides to enhance thermal stability, chemical resistance, or introduce specific functionalities. |
| Chemical Engineering | Metal-Organic Frameworks (MOFs) | The carboxylic acid group makes it an ideal candidate for use as an organic linker to construct novel MOFs with potential applications in gas storage, separation, or catalysis. |
| Dye & Pigment Industry | Specialty Dyes | The chromophoric nitrobenzoyl group and the potential for diazotization make it a precursor for creating stable, vibrant azo dyes for textiles and other applications. researchgate.net |
| Pharmaceuticals | Drug Intermediates | Benzanilide (B160483) and aminobenzoic acid derivatives are known scaffolds in medicinal chemistry. mdpi.comgoogleapis.com The compound could serve as a key intermediate in the synthesis of novel therapeutic agents. |
Future research will involve synthesizing and testing the compound in these contexts. For instance, its NLO properties can be measured, it can be polymerized with appropriate co-monomers, and it can be reacted with metal salts to attempt the synthesis of new MOFs. These interdisciplinary investigations will be key to translating the molecule's potential into tangible technological advancements.
Q & A
Q. What are the established synthetic routes for 3-[(4-Nitrobenzoyl)amino]benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling 3-aminobenzoic acid with 4-nitrobenzoyl chloride under Schotten-Baumann conditions. Key parameters include:
- Solvent selection : Use of polar aprotic solvents (e.g., DMF) or aqueous bases (e.g., NaOH) to stabilize intermediates and enhance reactivity .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chloride) .
- Catalysts : Triethylamine or pyridine may be added to scavenge HCl and drive the reaction to completion . Post-synthesis purification via recrystallization (ethanol/water mixtures) yields >85% purity, confirmed by HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify aromatic proton environments and confirm substitution patterns (e.g., nitro group at para position) .
- Melting point analysis : Sharp melting points (e.g., 225–228°C) indicate purity and crystallinity .
- FT-IR spectroscopy : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1520 cm (NO asymmetric stretch) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:
- Hydrogen-bonding networks : The carboxylic acid group forms O–H···O bonds with adjacent molecules, stabilizing the crystal lattice .
- Torsional angles : The dihedral angle between the benzoic acid and nitrobenzoyl moieties (~15–25°) influences π-π stacking and solubility . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL software ensures high-resolution (<0.8 Å) structural models .
Q. What computational approaches predict the biological interactions of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to target proteins (e.g., kinases), leveraging the nitro group’s electron-withdrawing effects for electrostatic interactions .
- Quantum chemical calculations : DFT (B3LYP/6-311+G**) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox stability .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~2.5) but potential nitro group toxicity, necessitating in vitro validation .
Q. How do substituent variations impact the physicochemical properties of this compound derivatives?
Comparative studies using analogues (e.g., chloro, methoxy substituents) reveal:
- Solubility : Electron-withdrawing groups (e.g., -NO) reduce aqueous solubility (0.1 mg/mL at pH 7) but enhance lipid membrane penetration .
- Stability : Nitro groups increase susceptibility to photodegradation; storage under inert atmospheres (N) is recommended . Substituent effects are systematically analyzed via Hammett plots and QSAR models .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitroaromatic compounds .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from nitrobenzoyl chloride vapors .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
Methodological Considerations
- Contradictions in evidence : While reports high yields (>90%) for triazine-linked benzoic acids, notes lower yields (~70%) for nitro-substituted analogues, suggesting steric hindrance from the nitro group requires extended reaction times .
- Data gaps : Limited experimental phasing data for macromolecular complexes; integrating SHELXC/D/E pipelines with cryo-EM may improve resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
